molecular formula C15H13BrN2O2S2 B2840786 (E)-5-bromo-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide CAS No. 865545-64-8

(E)-5-bromo-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide

Cat. No. B2840786
CAS RN: 865545-64-8
M. Wt: 397.31
InChI Key: LPGAHPFKISUHDX-BMRADRMJSA-N
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Description

Benzo[d]thiazol derivatives are heterocyclic aromatic hydrocarbons containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in their structures . They have been synthesized and investigated for their potential antidepressant and anticonvulsant effects .


Synthesis Analysis

A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The structure of benzo[d]thiazol derivatives was analyzed based on IR, 1H, 13C NMR and mass spectral data .


Chemical Reactions Analysis

The synthesized compounds were evaluated for anti-inflammatory activity and among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties, showed the highest IC50 values for COX-1 inhibition .

Mechanism of Action

The mechanism for the antidepressant activity of certain benzo[d]thiazol derivatives may be via increasing the concentrations of serotonin and norepinephrine .

Future Directions

Future research could focus on further investigating the potential antidepressant and anticonvulsant effects of benzo[d]thiazol derivatives . Additionally, more studies could be conducted to explore their anti-inflammatory properties .

properties

IUPAC Name

5-bromo-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O2S2/c1-3-20-9-5-4-6-10-13(9)18(2)15(22-10)17-14(19)11-7-8-12(16)21-11/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPGAHPFKISUHDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(S3)Br)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-5-bromo-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide

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